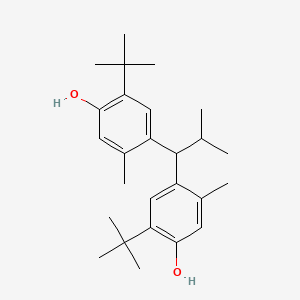
Phenol, 4,4'-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] is a complex organic compound with the molecular formula C16H18O2. This compound is known for its unique structure, which includes two phenol groups connected by a 2-methylpropylidene bridge, with additional tert-butyl and methyl substituents on the phenol rings. This structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] typically involves the reaction of phenol derivatives with appropriate alkylating agents. One common method is the alkylation of 2,4-di-tert-butylphenol with 2-methylpropylidene chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in an alcoholic solvent.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a stabilizer in the production of plastics and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. This compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 2,4-bis(1,1-dimethylethyl)-: This compound shares the tert-butyl substituents but lacks the 2-methylpropylidene bridge, resulting in different reactivity and uses.
Uniqueness
Phenol, 4,4’-(2-methylpropylidene)bis[2-(1,1-dimethylethyl)-5-methyl-] is unique due to its specific combination of substituents and the 2-methylpropylidene bridge
特性
CAS番号 |
1843-24-9 |
|---|---|
分子式 |
C26H38O2 |
分子量 |
382.6 g/mol |
IUPAC名 |
2-tert-butyl-4-[1-(5-tert-butyl-4-hydroxy-2-methylphenyl)-2-methylpropyl]-5-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-15(2)24(18-13-20(25(5,6)7)22(27)11-16(18)3)19-14-21(26(8,9)10)23(28)12-17(19)4/h11-15,24,27-28H,1-10H3 |
InChIキー |
CSOQDRZGMGKOGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(C2=CC(=C(C=C2C)O)C(C)(C)C)C(C)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)




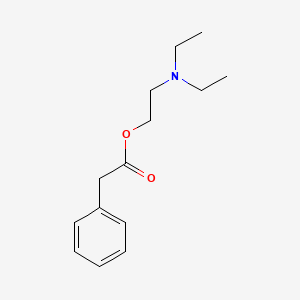
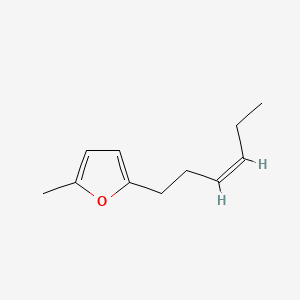
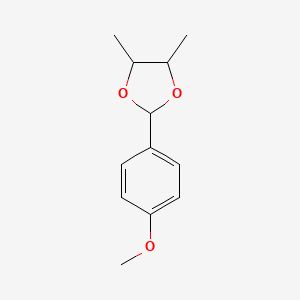
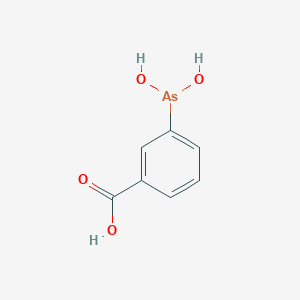
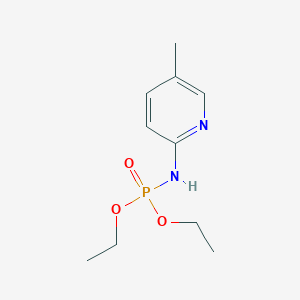

![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
